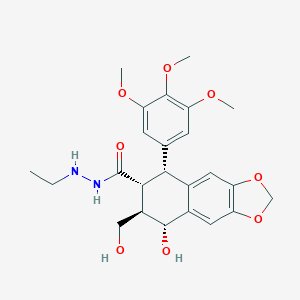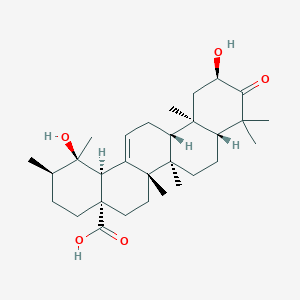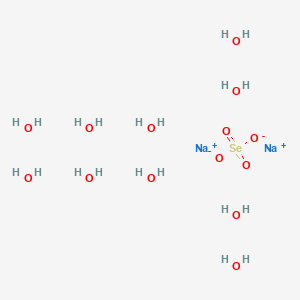
Sodium selenate decahydrate
Descripción general
Descripción
Sodium selenate decahydrate is an inorganic compound with the formula Na2SeO4. It exists as a white, water-soluble solid . It is used as a feed additive, a mineral supplement, and in horticultural applications . It is also used in the manufacturing of glass to counter the color caused by iron impurities .
Synthesis Analysis
Sodium selenate is produced by oxidation of selenium, first with nitric acid, producing selenous acid. The selenous acid is neutralized to form sodium selenite. The sodium selenite is oxidized in a basic medium hydrogen peroxide to form a selenate, which is then spray-dried .Molecular Structure Analysis
The molecular formula of Sodium selenate decahydrate is H20Na2O14Se . The asymmetric unit of the decahydrate consists of two Na+ cations, one SeO4 tetrahedron, and ten water molecules .Chemical Reactions Analysis
Sodium selenate decahydrate is used in glass manufacturing to counter the color caused by iron impurities . It is also used as a common ingredient in some insecticides used against mites, aphids, and mealybugs .Physical And Chemical Properties Analysis
Sodium selenate decahydrate appears as a white or grey powder . It is soluble in water . The molecular weight of Sodium selenate decahydrate is 369.10 g/mol .Aplicaciones Científicas De Investigación
Selenium Enrichment in Agriculture
Sodium selenate is effectively used in agriculture to increase selenium content in crops, contributing to the nutritional value of food. In particular, foliar and fruit application of sodium selenate on peach and pear has shown increased selenium accumulation in the fruits. This enrichment leads to changes in fruit quality, including increased flesh firmness and delayed ripening, potentially offering benefits for storage and shelf life (Pezzarossa et al., 2012). Similarly, the application of selenium in the form of sodium selenate to radish plants resulted in an increase in selenium content without detrimental effects, promoting the use of this compound in agronomic biofortification strategies (Deivisson Ferreira da Silva et al., 2020).
Neuroprotective and Therapeutic Potential
Sodium selenate has been explored for its therapeutic potential in neurodegenerative diseases, particularly Alzheimer’s disease. It has been found to activate Wnt/β-catenin signaling, repress amyloid-β formation, and reduce neurofibrillary tangles in mouse models, suggesting a potential for preventing Alzheimer's disease or serving as a treatment option (Na Jin et al., 2017). In another study, sodium selenate treatment showed a reduction in epileptogenesis in rodent models, indicating its potential in mitigating neurobiological processes involved in epilepsy (Shijie Liu et al., 2016).
Metabolic and Physiological Effects
Sodium selenate has demonstrated significant effects on metabolism and physiology in animal studies. For instance, it showed insulin-like effects in streptozotocin-induced diabetic rats, leading to a decrease in plasma glucose and food intake, resembling the actions of insulin (J. McNeill et al., 1991). Another study showed that sodium selenate treatment improved glucose tolerance and heart function in diabetic rats, indicating its potential in managing diabetes-related complications (M. Battell et al., 1998).
Molecular and Genetic Influences
On a molecular level, sodium selenate influences gene expression and protein function. A study examining the impact of selenate and selenite on differentially expressed genes in rat liver found that selenate significantly influenced the expression of genes involved in cell cycle regulation, apoptosis, and metabolism. This suggests that sodium selenate may play a role in liver protection and metabolic regulation (A. Bosse et al., 2010).
Mecanismo De Acción
Target of Action
Sodium selenate decahydrate is a small, water-soluble, orally bioavailable activator of Protein Phosphatase 2A (PP2A) . PP2A is a major serine/threonine phosphatase in cells and plays a crucial role in many cellular processes, including cell growth, differentiation, apoptosis, and stress responses .
Mode of Action
Sodium selenate decahydrate interacts with its target, PP2A, by activating it . The activation of PP2A leads to a series of biochemical reactions that result in various cellular changes. For instance, in a study on epilepsy, sodium selenate treatment was associated with increased PP2A expression and reduced hyperphosphorylated tau .
Biochemical Pathways
The activation of PP2A by sodium selenate decahydrate affects various biochemical pathways. In the context of epilepsy, the activation of PP2A leads to the reduction of hyperphosphorylated tau, a protein that stabilizes microtubules in neurons . This reduction in hyperphosphorylated tau is believed to contribute to the mitigation of disease severity .
Pharmacokinetics
The pharmacokinetics of sodium selenate decahydrate is characterized by linear kinetics . It is well-tolerated at a dose of 60 mg per day . Four regimens to reach in vitro target selenite levels were proposed: 33 mg daily, 16.5 mg twice daily (BID), 11 mg BID, and 5.5 mg thrice daily (TID). Optimal sampling times were 1, 2, 6, and 24 hours .
Result of Action
The activation of PP2A by sodium selenate decahydrate leads to various molecular and cellular effects. In the context of epilepsy, sodium selenate treatment was associated with a reduction in the number of spontaneous seizures, cognitive dysfunction, and sensorimotor deficits . Moreover, it was associated with reversed telomere length shortening .
Action Environment
The action of sodium selenate decahydrate can be influenced by environmental factors. For instance, in the context of plant disease control, sodium selenate has been shown to be effective in controlling tomato bacterial speck disease . The effectiveness of sodium selenate in this context may be influenced by environmental factors such as temperature
Safety and Hazards
Direcciones Futuras
Sodium selenate decahydrate has been studied for its potential therapeutic effects in early-onset dementia . It has been found to be safe and well-tolerated in patients with behavioral variant of frontotemporal dementia (bvFTD), suggesting that further study is warranted to investigate the potential efficacy of this treatment .
Propiedades
IUPAC Name |
disodium;selenate;decahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Na.H2O4Se.10H2O/c;;1-5(2,3)4;;;;;;;;;;/h;;(H2,1,2,3,4);10*1H2/q2*+1;;;;;;;;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVNFQRMDPFYPC-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.O.O.[O-][Se](=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H20Na2O14Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13410-01-0 (Parent) | |
| Record name | Sodium selenate decahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010102235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50143673 | |
| Record name | Sodium selenate decahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50143673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] White crystals; mp = 35 deg C; [Sigma-Aldrich MSDS] | |
| Record name | Sodium selenate decahydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17360 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Sodium selenate decahydrate | |
CAS RN |
10102-23-5 | |
| Record name | Sodium selenate decahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010102235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium selenate decahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50143673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | disodium decahydrate selenate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM SELENATE DECAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0CJN4029EB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: The research mentions determining the enthalpy of formation for sodium selenate decahydrate. Why is this information important in the context of the study?
A1: The researchers used high-temperature oxide melt solution calorimetry to determine the enthalpy of formation (ΔHf,el) for sodium selenate decahydrate [-1]. This value, -4,006.39 (± 11.91) kJ·mol-1, is crucial for understanding the overall energy landscape involved in the formation of ε-Al13 Keggin cluster compounds. By knowing the energetic stability of the starting materials like sodium selenate decahydrate, the researchers can assess the favorability of forming the Al13 selenate Keggin cluster and compare its stability to other potential reaction products []. This information helps to elucidate the role of these clusters in geochemical reactions and mineral formation processes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








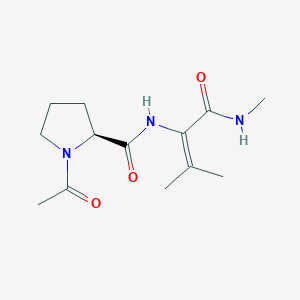
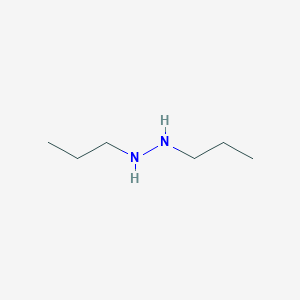
![Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(S*),3bta]-(9CI)](/img/structure/B161575.png)



